molecular formula C7H10N2O2 B1338334 3-(Furan-2-yl)propanehydrazide CAS No. 98334-58-8

3-(Furan-2-yl)propanehydrazide

Cat. No.: B1338334
CAS No.: 98334-58-8
M. Wt: 154.17 g/mol
InChI Key: BKPABFIQVPBCHH-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)propanehydrazide is an organic compound with the molecular formula C7H10N2O2. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound features a furan ring attached to a propanehydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

3-(Furan-2-yl)propanehydrazide is a derivative of furfural, a compound commonly found in natural sources

Mode of Action

. This reactivity may play a role in the compound’s interaction with its targets.

Biochemical Pathways

. These compounds have been employed as medicines in various disease areas, suggesting that they may interact with multiple biochemical pathways.

Result of Action

, suggesting that they may exert their effects by inhibiting the growth of certain microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)propanehydrazide typically involves the reaction of furan-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

    Starting Materials: Furan-2-carboxylic acid and hydrazine hydrate.

    Reaction Conditions: The reaction mixture is heated under reflux in a suitable solvent such as ethanol or methanol.

    Reaction Time: The reaction is allowed to proceed for several hours until the completion is confirmed by thin-layer chromatography (TLC).

    Product Isolation: The product is then isolated by filtration, washed with cold solvent, and dried under reduced pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

3-(Furan-2-yl)propanehydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of 3-(Furan-2-yl)propanehydrazide.

    Furan-2,3-dione: An oxidation product of the furan ring.

    Furan-2-ylmethylamine: A reduction product of the hydrazide group.

Uniqueness

This compound is unique due to its combination of a furan ring and a hydrazide group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(furan-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-9-7(10)4-3-6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPABFIQVPBCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547239
Record name 3-(Furan-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98334-58-8
Record name 3-(Furan-2-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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